6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Physical Chemistry Process Chemistry Formulation Development

Researchers developing CNS-targeted 5-HT6 receptor antagonists require precise fluorinated building blocks where minor impurities compromise SAR data. Non-fluorinated analogs (CAS 72898-07-8) lack the metabolic stability and target affinity conferred by the 6-fluoro substituent. • 98% purity (HPLC-verified) minimizes assay variability for reproducible pharmacological profiling • 6-Fluoro substitution enhances metabolic stability, membrane permeability, and target binding vs. non-fluorinated analog; LogP 2.123, TPSA 41.81 Ų optimized for BBB penetration • Sealed, dry storage at 2-8°C preserves structural integrity during global transit

Molecular Formula C12H13FN2
Molecular Weight 204.24 g/mol
CAS No. 907211-97-6
Cat. No. B1404281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
CAS907211-97-6
Molecular FormulaC12H13FN2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)NC3=C2C=C(C=C3)F
InChIInChI=1S/C12H13FN2/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1,4-5,8,15H,2-3,6,14H2
InChIKeyUATQZSAVSKJWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine (CAS 907211-97-6): An Evidence-Based Procurement and Scientific Differentiation Guide


6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a fluorinated tetrahydrocarbazole derivative characterized by a primary amine at the 2-position and a fluorine atom at the 6-position on the carbazole core . This structure places it within a privileged scaffold class validated by clinically approved drugs, with reported activities including antimicrobial, antitumor, and neuroprotective effects [1]. The compound is a key synthetic intermediate for generating more complex 5-HT6 receptor antagonists and other CNS-active molecules [2].

Why Non-Fluorinated or Differently Substituted Tetrahydrocarbazole Analogs Cannot Substitute for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine in Research and Manufacturing


Simple substitution with non-fluorinated analogs (e.g., 2,3,4,9-tetrahydro-1H-carbazol-2-amine, CAS 72898-07-8) or compounds with different substitution patterns fails to replicate the specific electronic, steric, and metabolic properties of this 6-fluoro derivative. The presence of the fluorine atom at the 6-position significantly alters the compound's physical properties (density, boiling point) [1][2], and is known to modulate key drug-like properties such as metabolic stability, membrane permeability, and target binding affinity in this class [3]. The following quantitative evidence demonstrates that the 6-fluoro substitution is not a trivial modification but a critical determinant of the molecule's behavior in both synthetic and biological contexts.

Quantifiable Differentiation of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine (CAS 907211-97-6) from Closest Analogs


Physical Property Differentiation: Fluorination Significantly Alters Density and Boiling Point Compared to Non-Fluorinated Analog

Direct comparison of the 6-fluoro derivative (target) with its non-fluorinated analog (2,3,4,9-tetrahydro-1H-carbazol-2-amine, CAS 72898-07-8) reveals significant differences in key physical properties. The fluorine substitution increases molecular weight and introduces polarity, resulting in a 9.1% higher predicted density and a 3.4 °C increase in predicted boiling point [1][2]. These differences are critical for predicting compound behavior during synthesis, purification, and formulation.

Physical Chemistry Process Chemistry Formulation Development

Computational Property Differentiation: Fluorine Substitution Modulates Lipophilicity and Polar Surface Area

The introduction of a fluorine atom at the 6-position results in measurable changes in key in silico drug-likeness parameters. The target compound has a calculated LogP of 2.123 , compared to a LogP of 2.10 for the non-fluorinated analog [1]. While the change in LogP is modest, the combination of increased molecular weight and a defined Topological Polar Surface Area (TPSA) of 41.81 Ų directly impacts predictions of membrane permeability and oral bioavailability in the context of the tetrahydrocarbazole scaffold [2].

Medicinal Chemistry ADME Prediction Computational Chemistry

Procurement Differentiation: High Purity and Defined Storage Conditions from a Reputable Vendor

For procurement purposes, this compound is commercially available with a specified purity of 98% and defined storage conditions (sealed in dry, 2-8°C) . This level of specification is crucial for reproducible research and manufacturing. In contrast, many non-fluorinated or lesser-characterized analogs are available at lower or unspecified purities, or without defined storage requirements, which can introduce variability into experimental outcomes .

Chemical Procurement Quality Control Supply Chain Integrity

Synthetic Utility: A Documented Intermediate for 5-HT6 Receptor Antagonists

The tetrahydrocarbazole scaffold is a validated template for 5-HT6 receptor ligands, with several potent antagonists identified [1]. The 6-fluoro substitution is a critical feature in this class. For instance, the patent literature explicitly describes the synthesis of highly potent 5-HT6 antagonists, such as '[6-Fluoro-9-benzenesulfonyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl] dimethylamine' (Example 21) [2], which is a direct derivative of the 6-fluoro tetrahydrocarbazole core. The primary amine group of the target compound serves as a versatile handle for further functionalization (e.g., sulfonylation, alkylation) to access this valuable chemical space [3].

Medicinal Chemistry CNS Drug Discovery Organic Synthesis

Validated Application Scenarios for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine (CAS 907211-97-6)


Synthesis of Potent and Selective 5-HT6 Receptor Antagonists

This compound is a key synthetic intermediate for generating 5-HT6 receptor antagonists. The 2-amine group serves as a point of diversification (e.g., via sulfonylation) to yield potent compounds, as exemplified by the patented '[6-Fluoro-9-benzenesulfonyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl] dimethylamine' [1]. Related tetrahydrocarbazole scaffolds have demonstrated Ki values as low as 2.3 nM for the 5-HT6 receptor [2], underscoring the value of this core for CNS drug discovery.

Structure-Activity Relationship (SAR) Studies on CNS-Penetrant Scaffolds

The defined physical and computational properties of the 6-fluoro derivative (e.g., density 1.3 g/cm³, LogP 2.123, TPSA 41.81 Ų) [3] make it a precise tool for SAR investigations. Researchers can systematically compare the impact of the 6-fluoro substituent against the non-fluorinated analog (CAS 72898-07-8) to delineate the role of fluorine in modulating target affinity, metabolic stability, and blood-brain barrier penetration [4].

Development of Robust Synthetic Routes and Process Chemistry

The quantifiable differences in physical properties, including a 9.1% higher density and a 3.4 °C higher boiling point compared to the non-fluorinated analog [3][5], are critical parameters for process chemists. These data inform decisions regarding solvent selection, purification techniques (e.g., distillation, crystallization), and reactor design for safe and efficient scale-up of the compound or its derivatives.

Quality-Controlled Biological Assays Requiring High-Purity Reagents

For researchers requiring a high-purity building block for cell-based or biochemical assays, the commercially available 98% pure material with specified cold storage conditions (sealed, dry, 2-8°C) ensures a higher degree of reproducibility and minimizes the risk of data variability caused by impurities or compound degradation, which can be a concern with lower-purity analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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